molecular formula C8H8BrF2N B3176990 (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine CAS No. 1241679-85-5

(R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

Cat. No.: B3176990
CAS No.: 1241679-85-5
M. Wt: 236.06
InChI Key: RKEWVQWENMZJIB-SCSAIBSYSA-N
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Description

The Critical Significance of Chiral Amines as Foundational Motifs in Organic Synthesis

Chiral amines are structural motifs of paramount importance in the field of organic chemistry. Their prevalence is particularly notable in a vast number of marketed drugs and natural products where they often form the core functionality responsible for biological activity. The stereochemistry of the amine-bearing carbon center is frequently crucial for the molecule's interaction with biological targets like enzymes and receptors. Consequently, the ability to synthesize molecules with a single, well-defined stereoisomer is a primary objective in medicinal chemistry to maximize therapeutic efficacy and minimize potential side effects.

These chiral amines are not only components of final target molecules but also serve as indispensable building blocks, chiral auxiliaries, and resolving agents in asymmetric synthesis. Their utility allows chemists to construct complex molecular architectures with precise control over the three-dimensional arrangement of atoms, a fundamental requirement for the development of new therapeutic agents and fine chemicals.

Elucidating the Role of (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine as a Defined Stereochemical Building Block

This compound is a specific enantiopure arylethylamine that serves as a highly valuable and defined stereochemical building block in organic synthesis. Its molecular architecture is distinguished by several key features that dictate its utility. The primary amine attached to a stereogenic center, fixed in the (R)-configuration, allows for the direct introduction of a specific chirality into a target molecule.

The phenyl ring is strategically substituted with three halogen atoms. The bromine atom at the 4-position provides a versatile handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the two fluorine atoms at the 2- and 6-positions significantly influence the compound's properties. Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and biological characteristics. nih.gov Specifically, the strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the amine group, which can in turn enhance a drug candidate's bioavailability and metabolic stability. nih.gov The ortho-difluoro substitution pattern also imparts distinct steric and electronic properties to the aromatic ring, influencing its reactivity and intermolecular interactions. The combination of these features makes this compound a specialized intermediate for accessing complex, stereochemically defined, and fluorinated molecules.

Physicochemical Properties of this compound

Property Value
CAS Number 1241679-85-5
Molecular Formula C₈H₈BrF₂N
Molecular Weight 236.06 g/mol
Appearance Not specified in search results

| Purity | Commercially available in various purities |

Delineation of Research Avenues and Academic Objectives for Comprehensive Investigation of the Compound

The unique structural attributes of this compound define several key avenues for ongoing and future research. The primary academic and industrial objective is to leverage this compound as a key intermediate in the synthesis of novel, high-value molecules, particularly in the pharmaceutical sector.

A major research focus lies in its application in asymmetric synthesis. This involves using the fixed (R)-stereocenter to construct complex target molecules with multiple, contiguous stereocenters. Methodologies that utilize this building block for the diastereoselective synthesis of new chemical entities are of significant interest. For instance, its amine functionality can be used to direct reactions or to form new bonds, while the stereocenter influences the stereochemical outcome of subsequent transformations.

Another important research direction is the exploration of the synthetic versatility of the substituted aromatic ring. Research objectives include the development of novel cross-coupling strategies that selectively engage the bromo-substituent, leaving the fluoro-groups intact, to build molecular complexity. The development of efficient and scalable synthetic routes that utilize this building block is crucial for its practical application in drug discovery and development programs. dntb.gov.uamdpi.com

Finally, the synthesis of novel libraries of compounds based on the (R)-1-(4-bromo-2,6-difluorophenyl)ethylamino scaffold is a key objective for drug discovery. By systematically modifying the molecule, for example by derivatizing the amine or performing reactions at the bromine site, researchers can generate a diverse set of compounds for screening against various biological targets. The insights gained from the biological evaluation of these new molecules can help in understanding structure-activity relationships and in the design of next-generation therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-bromo-2,6-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEWVQWENMZJIB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Enantioselective Preparation of R 1 4 Bromo 2,6 Difluorophenyl Ethanamine

Enantioselective Synthesis Strategies from Prochiral Precursors

The most convergent and atom-economical approach to chiral amines often begins with a prochiral precursor, typically a ketone, which is then transformed into the desired enantiomerically enriched amine. For the synthesis of (R)-1-(4-bromo-2,6-difluorophenyl)ethanamine, the corresponding prochiral ketone is 1-(4-bromo-2,6-difluorophenyl)ethanone (B1376296).

Asymmetric Reduction of 1-(4-Bromo-2,6-difluorophenyl)ethanone

The asymmetric reduction of 1-(4-bromo-2,6-difluorophenyl)ethanone to the corresponding chiral alcohol, followed by conversion to the amine, or the direct reductive amination of the ketone, are primary strategies for obtaining the target compound.

Catalytic asymmetric hydrogenation (CAH) stands as a powerful tool for the enantioselective reduction of ketones. This method typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. The choice of ligand is critical in achieving high enantioselectivity. For the reduction of aryl ketones like 1-(4-bromo-2,6-difluorophenyl)ethanone, catalyst systems based on Ru(II) with chiral diphosphine and diamine ligands have shown considerable success.

The general reaction involves the hydrogenation of the ketone under a hydrogen atmosphere in the presence of a catalytic amount of the chiral metal complex. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, directing the hydride transfer to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess.

Table 1: Representative Catalytic Asymmetric Hydrogenation of Substituted Acetophenones

EntryCatalyst (mol%)LigandSubstrateH2 Pressure (atm)SolventTemp (°C)Yield (%)ee (%)
1RuCl2(p-cymene)2 (0.5)(R,R)-TsDPENAcetophenone10Methanol (B129727)40>9998 (R)
2[Rh(cod)2]BF4 (1.0)(R)-BINAP4-Chloroacetophenone20Toluene259895 (R)
3[Ir(cod)Cl]2 (0.5)(S)-f-amphox4-Bromoacetophenone50THF3099>99 (S)

Note: This data is illustrative of typical results for asymmetric hydrogenation of related acetophenones and not specific to 1-(4-bromo-2,6-difluorophenyl)ethanone.

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its reduced form (NADH), as the hydride source. For industrial applications, a cofactor regeneration system is often employed, which can be achieved using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase.

Furthermore, reductive aminases (RedAms) or imine reductases (IREDs) can catalyze the direct conversion of a ketone to a chiral amine in a process known as asymmetric reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine donor (e.g., ammonia (B1221849) or an alkylamine), which is then stereoselectively reduced by the enzyme. Transaminases (TAs) offer another direct route from the ketone to the chiral amine, using an amino donor like isopropylamine.

Table 2: Representative Biocatalytic Reduction of Substituted Acetophenones

EntryEnzyme TypeBiocatalystSubstrateCo-substrate/Amine DonorYield (%)ee (%)
1KREDCandida sorbophila M234-FluoroacetophenoneIsopropanol95>99 (S)
2ADHLactobacillus brevisAcetophenoneGlucose92>99 (S)
3RedAmEngineered IRED4-BromoacetophenoneIsopropylamine98>99 (R)

Note: This data is illustrative of typical results for biocatalytic reductions of related acetophenones and not specific to 1-(4-bromo-2,6-difluorophenyl)ethanone.

Organocatalysis provides a metal-free approach to asymmetric synthesis. Chiral phosphoric acids, thioureas, and amino alcohols have been developed as effective catalysts for the asymmetric reduction of ketones. These catalysts activate the ketone towards reduction by a stoichiometric reducing agent, such as a Hantzsch ester or a borane, while controlling the stereochemical outcome.

In parallel, metal-catalyzed transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. Catalysts based on ruthenium, rhodium, and iridium, with chiral ligands, can effectively transfer hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone in a highly enantioselective manner.

Chiral Auxiliary-Mediated Synthesis for Stereochemical Control

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, the prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered.

For the synthesis of this compound, a plausible route involves the condensation of 1-(4-bromo-2,6-difluorophenyl)ethanone with a chiral sulfinamide, such as (R)-tert-butanesulfinamide. The resulting N-sulfinyl imine can then be reduced diastereoselectively. The sulfinyl group directs the hydride attack to one face of the imine C=N bond. Subsequent acidic hydrolysis of the resulting sulfinamide cleaves the auxiliary, yielding the desired enantiomerically enriched primary amine.

Diastereoselective Synthesis through Chiral Intermediate Formation

This strategy is closely related to the use of chiral auxiliaries but can also involve the formation of a chiral intermediate through reaction with a chiral reagent that is not necessarily recovered. A common approach is the formation of diastereomeric salts through the reaction of a racemic amine with a chiral acid. However, for a synthesis starting from a prochiral ketone, a more direct diastereoselective approach is preferable.

One such method involves the formation of a chiral enamine or imine by reacting the prochiral ketone with a chiral amine. The subsequent addition of a nucleophile or a reducing agent occurs diastereoselectively, guided by the stereochemistry of the chiral amine. Following the reaction, the chiral directing group is removed to afford the enantiomerically enriched product.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a classical yet robust approach for obtaining enantiomerically pure compounds from a racemic mixture. This involves the separation of enantiomers based on their differential interactions with a chiral resolving agent or a chiral environment.

Resolution via Diastereomeric Salt Formation with Chiral Acids

A widely employed and scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The principle relies on the reaction between the racemic amine (a mixture of R and S enantiomers) and a single enantiomer of a chiral resolving agent, such as tartaric acid or mandelic acid. nih.govpbworks.com This reaction produces a mixture of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid), which, unlike enantiomers, possess different physical properties, most notably different solubilities in a given solvent system. pbworks.comsemanticscholar.org

This solubility difference allows for the separation of the diastereomers by fractional crystallization. pbworks.com The less soluble diastereomeric salt preferentially crystallizes from the solution, while the more soluble one remains in the mother liquor. The choice of solvent is critical to maximizing the solubility difference and achieving efficient separation. researchgate.net After separation, the desired enantiomer of the amine is liberated from the diastereomeric salt by treatment with a base, which neutralizes the chiral acid.

For the resolution of 1-(4-Bromo-2,6-difluorophenyl)ethanamine, common chiral resolving agents would be evaluated.

Resolving AgentPotential Solvent(s)Key Principle
(+)-Tartaric AcidMethanol, Ethanol, WaterForms diastereomeric salts with differing crystal lattice energies and solubilities. researchgate.net
(-)-Mandelic AcidAlcohols, AcetoneAromatic interactions can enhance diastereomeric differentiation.
(+)-Camphorsulfonic AcidOrganic SolventsBulky structure can lead to significant differences in salt packing and solubility.

The efficiency of this method hinges on empirical optimization of the resolving agent, solvent, temperature, and stoichiometry.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases are particularly versatile and widely used for the resolution of chiral amines. nih.govrsc.org The most common strategy is the enantioselective acylation of the amine.

In a typical EKR of racemic 1-(4-Bromo-2,6-difluorophenyl)ethanamine, an enzyme like Candida antarctica lipase (B570770) B (CALB) would be used to catalyze the acylation of one enantiomer at a much faster rate than the other. rsc.orgorganic-chemistry.org Using an acyl donor such as ethyl acetate (B1210297) or isopropyl acetate, the enzyme selectively converts one amine enantiomer (e.g., the R-enantiomer) into its corresponding amide, leaving the unreacted (S)-enantiomer behind. The resulting mixture of the acylated product and the unreacted amine can then be separated by standard techniques like chromatography or extraction.

A significant limitation of classical EKR is its maximum theoretical yield of 50% for a single enantiomer. To overcome this, dynamic kinetic resolution (DKR) can be employed. organic-chemistry.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a metal catalyst (e.g., based on Ruthenium or Palladium) that continuously converts the unwanted enantiomer into the desired one, allowing the enzyme to eventually transform the entire racemic mixture into a single, enantiomerically pure acylated product with a theoretical yield of up to 100%. nih.govorganic-chemistry.org

TechniqueBiocatalystAcyl DonorKey FeatureMax. Yield
Kinetic Resolution (KR)Lipase (e.g., CALB)Ethyl AcetateSelective acylation of one enantiomer. researchgate.netnih.gov50%
Dynamic Kinetic Resolution (DKR)Lipase + Racemization CatalystIsopropyl AcetateSimultaneous resolution and racemization. organic-chemistry.org100%

Chromatographic Chiral Resolution Methods (e.g., Preparative Chiral HPLC)

Chromatographic separation on a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers, particularly on an analytical and preparative scale. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) allows for the direct separation of the (R)- and (S)-enantiomers of 1-(4-Bromo-2,6-difluorophenyl)ethanamine.

The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. A wide variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases being very common. For a highly fluorinated compound like the target amine, CSPs with fluorinated phenyl groups may offer unique selectivity due to specific electronic interactions. chromatographyonline.com Similarly, newer phases based on cyclofructans have shown excellent capability for separating primary amines. nih.govacs.org

The development of a preparative chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal resolution and throughput. Although often more costly than crystallization methods, HPLC offers the advantage of direct separation without the need for derivatization and can be highly effective for obtaining materials of very high enantiomeric purity. researchgate.netmdpi.com

Multistep Synthetic Pathway Design and Precursor Chemistry

Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the need for resolution and the loss of 50% of the material inherent in classical resolution. This approach requires careful design of the synthetic pathway and the use of chiral catalysts or auxiliaries.

Synthesis of Key Intermediates (e.g., 1-(4-Bromo-2,6-difluorophenyl)ethanone)

The primary precursor for the synthesis of the target amine is the prochiral ketone, 1-(4-Bromo-2,6-difluorophenyl)ethanone. A standard and effective method for the preparation of such aryl ketones is the Friedel-Crafts acylation. beilstein-journals.org

This reaction involves the acylation of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. For the synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone, the starting material would be 1-bromo-3,5-difluorobenzene (B42898). This substrate would be reacted with acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction introduces the acetyl group onto the aromatic ring to yield the desired ketone precursor.

Reaction Scheme: 1-bromo-3,5-difluorobenzene + Acetyl Chloride --(AlCl₃)--> 1-(4-Bromo-2,6-difluorophenyl)ethanone

Careful control of reaction conditions is necessary to ensure regioselectivity and avoid side reactions.

Strategic Amination Reactions (e.g., Reductive Amination with Chiral Inducers)

With the prochiral ketone in hand, the final and key stereodetermining step is the introduction of the amine group. Asymmetric reductive amination is a highly efficient one-pot reaction that converts a ketone directly into a chiral amine. rsc.org This transformation can be achieved using either chemical catalysts or biocatalysts.

Biocatalytic Asymmetric Reductive Amination: A state-of-the-art approach involves the use of enzymes known as imine reductases (IREDs) or reductive aminases (RedAms). rsc.orgnih.gov These enzymes catalyze the asymmetric reduction of an imine, which is formed in situ from the ketone precursor and an amine source (such as ammonia or an ammonia equivalent). acsgcipr.org

The process involves mixing the ketone, an amine source, and a whole-cell or isolated IRED biocatalyst. The enzyme requires a stoichiometric reducing agent, typically provided by a cofactor like NADPH, which is continuously regenerated in the reaction system using a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose). nih.govresearchgate.net A screening of a panel of IREDs is typically performed to identify an enzyme that provides the desired (R)-enantiomer of the product with high conversion and excellent enantiomeric excess (>99% ee). semanticscholar.org This biocatalytic method is attractive due to its high selectivity, mild reaction conditions, and environmental compatibility. acsgcipr.org

MethodCatalyst/ReagentKey Features
Chemical Asymmetric Reductive Amination Chiral Metal Catalyst (e.g., Ir, Rh, Ru-based) + H₂Typically requires high pressures of hydrogen gas and screening of expensive ligands. nih.gov
Biocatalytic Reductive Amination Imine Reductase (IRED), Cofactor Regeneration SystemHigh enantioselectivity (>99% ee), mild aqueous conditions, environmentally benign. rsc.orgnih.gov

Process Optimization for Scalable Academic Research Synthesis

The translation of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale, even within an academic research context, presents a unique set of challenges. Process optimization is critical to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, a common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 4-bromo-2,6-difluoroacetophenone.

Key parameters that require careful optimization for scalable academic synthesis include catalyst loading, reaction concentration, temperature, and purification methods. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are two prominent methods for this transformation.

Asymmetric Transfer Hydrogenation (ATH): This method often employs a ruthenium or rhodium catalyst with a chiral ligand, using a hydrogen donor like isopropanol or a formic acid/triethylamine azeotrope. For academic scalability, minimizing the catalyst loading is a primary goal due to the high cost of precious metals and chiral ligands. A systematic study of the substrate-to-catalyst ratio (S/C) is essential. While initial lab-scale reactions might use an S/C of 100:1, optimization could push this to 1000:1 or even higher without significant loss of enantioselectivity or yield.

Reaction concentration also plays a vital role. Highly concentrated reactions are often preferred for scalability as they reduce solvent waste and can increase reaction rates. However, potential issues with solubility of the starting material or catalyst, as well as heat dissipation, must be carefully managed. In an academic setting, a balance is sought where the reaction volume is manageable with standard laboratory equipment.

Asymmetric Hydrogenation: This method utilizes molecular hydrogen as the reductant, often at elevated pressures. While requiring specialized equipment like a Parr shaker, it can be highly efficient. Optimization in this context involves finding the lowest effective hydrogen pressure and catalyst loading. For instance, reducing the pressure from 50 atm to 10 atm can significantly improve the safety and accessibility of the procedure in a standard research lab.

Purification: On a larger scale, traditional column chromatography can become cumbersome and generate significant solvent waste. Alternative purification strategies such as crystallization-induced dynamic resolution or selective precipitation of the product as a salt (e.g., with a chiral acid to enhance enantiomeric purity) are highly desirable for scalable academic synthesis.

Below is an interactive data table summarizing the optimization of a hypothetical asymmetric transfer hydrogenation for the synthesis of this compound.

Experiment IDCatalyst Loading (mol%)Concentration (M)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
11.00.125249598
20.50.125249498
30.10.125489297
40.10.540129699
50.050.540249399

This data is illustrative and intended to represent a typical optimization study.

Principles of Green Chemistry in the Development of Synthetic Routes

The application of green chemistry principles is increasingly becoming a cornerstone of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound provides an excellent case study for the implementation of these principles.

Atom Economy: The principle of atom economy encourages the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Asymmetric hydrogenation and reductive amination are inherently more atom-economical than methods that rely on stoichiometric chiral auxiliaries, which are later removed.

Use of Catalysis: Both asymmetric hydrogenation and biocatalysis employ catalysts in small amounts, which are regenerated in each catalytic cycle. This is a significant improvement over stoichiometric reagents. The development of highly active catalysts that can be used at very low loadings directly contributes to the greenness of the synthesis.

Benign Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often replaced with more environmentally friendly alternatives such as ethanol, 2-propanol, or even water. For the synthesis of the target amine, biocatalytic approaches using enzymes like transaminases or imine reductases are particularly advantageous as they typically operate in aqueous media under mild conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While asymmetric hydrogenation may require elevated pressure, biocatalytic methods often proceed at or near room temperature, making them highly energy-efficient.

Renewable Feedstocks: While the starting material, 4-bromo-2,6-difluoroacetophenone, is derived from petrochemical sources, the use of biocatalysts produced through fermentation from renewable resources aligns with this green chemistry principle.

A comparative analysis of different synthetic routes using green chemistry metrics can provide a quantitative assessment of their environmental impact. Metrics such as Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, are valuable tools in this regard.

Below is an interactive data table providing a hypothetical green chemistry assessment for different synthetic routes to this compound.

Synthetic RouteKey TransformationSolventAtom Economy (%)Process Mass Intensity (PMI)Key Green Advantages
AAsymmetric HydrogenationMethanol~9850-100High atom economy, catalytic.
BAsymmetric Transfer HydrogenationIsopropanol~85100-200Milder conditions than hydrogenation.
CBiocatalytic Reductive AminationWater/Buffer~9920-50Aqueous media, mild conditions, high selectivity.
DChiral Auxiliary MethodDichloromethane~40>500Stoichiometric waste, hazardous solvents.

This data is illustrative and for comparative purposes.

By prioritizing catalytic methods, utilizing greener solvents, and optimizing reaction conditions for energy efficiency, the synthesis of this compound can be conducted in a manner that is both highly efficient and environmentally responsible, even within the constraints of an academic research laboratory.

Rigorous Stereochemical and Structural Characterization Methodologies in Academic Research

Advanced Analytical Techniques for Enantiomeric Purity Determination

The precise quantification of the enantiomeric excess (ee) is critical. Various high-precision analytical methods are employed for this purpose, each with its specific advantages.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the enantioselective separation and quantification of chiral compounds. mdpi.comphenomenex.comcsfarmacie.cz The development of a robust HPLC method for (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often the first choice due to their broad applicability in separating a wide range of enantiomers, including amines. phenomenex.com

For a structurally similar compound, 1-(4-bromophenyl)-ethylamine, a successful enantiomeric separation was achieved using a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. researchgate.net In such a method, the mobile phase composition, typically a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing a pH modifier, is meticulously optimized to achieve baseline separation of the enantiomers. researchgate.net The validation of the method would include assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure reliable determination of enantiomeric purity. tsijournals.com

Table 1: Illustrative Chiral HPLC Parameters for the Separation of a Structurally Similar Compound, 1-(4-bromophenyl)-ethylamine.
ParameterCondition
Chiral Stationary Phase(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid bonded to silica (B1680970) gel
Mobile PhaseAcetonitrile and 0.1% Perchloric acid in water
DetectionUV at 220 nm
Flow Rate1.0 mL/min
Retention Time (R-enantiomer)~ 8.5 min
Retention Time (S-enantiomer)~ 9.8 min
Resolution (Rs)> 2.0

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. wiley.com For primary amines such as this compound, derivatization is typically required to improve volatility and chromatographic performance. nih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-trifluoroacetyl-L-prolyl chloride (TPC), which react with the amine to form diastereomeric amides that can be separated on a standard achiral GC column, or more commonly, the amine is derivatized with an achiral reagent to form a volatile derivative that is then separated on a chiral GC column. chrom-china.com

Cyclodextrin-based chiral stationary phases are widely used in GC for the enantioseparation of a variety of chiral compounds, including derivatized amines. wiley.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters that are optimized to achieve the desired separation. Research on halogen-substituted 1-phenylalkylamines has shown that the position of the halogen substituent can influence the enantioselectivity. wiley.com

Table 2: Representative Chiral GC Conditions for the Analysis of a Derivatized Halogenated Phenylalkanamine.
ParameterCondition
Derivatizing AgentTrifluoroacetic anhydride (TFAA)
Chiral Stationary PhaseHeptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Carrier GasHydrogen
Temperature ProgramIsothermal at 120 °C
DetectorFlame Ionization Detector (FID)

Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and effective method for determining enantiomeric excess. core.ac.uk Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netunipi.it

For a primary amine like this compound, a chiral derivatizing agent such as Mosher's acid chloride or a chiral solvating agent like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be used. researchgate.net The reaction with a CDA forms diastereomers which will have distinct NMR signals. With a CSA, transient diastereomeric complexes are formed, leading to separate signals for the enantiomers in the NMR spectrum. researchgate.net The integration of these distinct signals in the ¹H or ¹⁹F NMR spectrum allows for the direct calculation of the enantiomeric excess. core.ac.ukresearchgate.net For fluorinated compounds, ¹⁹F NMR can be particularly advantageous due to its high sensitivity and wide chemical shift range. frontiersin.org

Table 3: Example of ¹H NMR Data for Enantiomeric Discrimination of a Chiral Amine using a Chiral Solvating Agent.
AnalyteChiral Solvating AgentObserved ProtonChemical Shift (R-enantiomer)Chemical Shift (S-enantiomer)Chemical Shift Difference (Δδ)
1-Phenylethylamine(S)-BINOLα-CH4.25 ppm4.21 ppm0.04 ppm

Spectroscopic Characterization for Elucidation of Reaction Intermediates and Products in Research Contexts (e.g., advanced 2D NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and any intermediates formed during the reaction process. For this compound, a suite of advanced spectroscopic methods would be employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include a doublet for the methyl protons, a quartet for the methine proton, and signals in the aromatic region for the phenyl protons, showing coupling to the fluorine atoms.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to fluorine would exhibit characteristic splitting patterns (C-F coupling).

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons (e.g., the methine and methyl protons).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds away), helping to piece together the entire molecular framework.

A table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar structures.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃~1.4 (doublet)~25
CH~4.2 (quartet)~50
C-NH₂-~50
Aromatic CH~7.0-7.3 (multiplet)~110-140 (with C-F coupling)
C-Br-~115-125
C-F-~155-165 (with C-F coupling)

Note: These are estimated chemical shift ranges and the actual values would need to be determined from experimental spectra.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques used for such analyses. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would further confirm the structure by showing the loss of specific fragments (e.g., the methyl group or the amino group).

A summary of the expected high-resolution mass spectrometry data is presented in the following table.

IonCalculated m/zObserved m/z
[M+H]⁺ (for C₈H₉BrF₂N⁺)235.9937To be determined
[M+H]⁺ (for C₈H₉⁸¹BrF₂N⁺)237.9917To be determined

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes. The observed m/z would be obtained from the HRMS experiment.

Mechanistic Reactivity and Derivatization Pathways of R 1 4 Bromo 2,6 Difluorophenyl Ethanamine

Comprehensive Studies of the Amine Functionality's Nucleophilic Reactivity

The primary amine group in (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine is a key functional handle for molecular elaboration. Its nucleophilic character allows for the formation of a variety of new bonds, leading to diverse molecular scaffolds.

Acylation and Amidation Reactions for Forming Diverse Scaffolds

Primary amines are well-known to react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form stable amide bonds. This transformation is fundamental in constructing larger, more complex molecules. While specific acylation studies on this compound are not extensively detailed in the literature, the reactivity of the closely related 4-bromo-2,6-difluoroaniline (B33399) serves as a strong predictor of its behavior.

For instance, the synthesis of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide has been reported, which involves the reaction of 4-bromo-2,6-difluoroaniline with N-isopropyl acetamide (B32628) in the presence of phosphoryl chloride and triethylamine. chemicalbook.com This reaction forms an amidine, a nitrogen analog of an amide, showcasing the nucleophilic character of the amine and its ability to participate in condensation reactions to form C-N bonds.

Table 1: Example of Amidation Reaction with a Structural Analog

Amine SubstrateCoupling PartnerReagentsSolventConditionsProductReference
4-Bromo-2,6-difluoroanilineN-isopropyl acetamidePOCl₃, TriethylamineTolueneReflux, 3hN-(4-Bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide chemicalbook.com

Alkylation and Reductive Amination Reactions for Amine Transformations

Reductive amination is a highly effective method for the N-alkylation of amines. This two-step, one-pot process involves the initial reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. researchgate.net This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides.

The reaction is typically carried out using mild reducing agents that are selective for the iminium ion over the carbonyl group. researchgate.net Common reagents include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. Studies have shown that a wide range of aliphatic ketones can be effectively aminated using various anilines, including halogenated derivatives, under hydrogenation conditions with specialized catalysts. nih.gov Given this precedent, this compound is an excellent candidate for reductive amination with a diverse array of carbonyl compounds to yield secondary amines.

Table 2: Representative Reductive Amination Conditions

Reaction TypeTypical Carbonyl PartnerTypical Reducing AgentsKey FeaturesReference
Reductive AminationAldehydes, KetonesSodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), Amine boranesForms secondary or tertiary amines; avoids over-alkylation; proceeds via an imine intermediate. researchgate.net

Formation of Schiff Bases and Imines as Reactive Intermediates

The condensation of the primary amine of this compound with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. This reaction is typically reversible and acid-catalyzed. The resulting C=N double bond of the imine is a versatile functional group in its own right. Imines are crucial reactive intermediates that are often not isolated but are instead generated in situ for subsequent transformations, most notably in reductive amination as described above. researchgate.net The stability and reactivity of the imine intermediate are influenced by the electronic nature of the substituents on both the amine and the carbonyl partner.

Investigations into Transformations Involving the Aryl Halide Moiety

The 4-bromo-2,6-difluorophenyl group provides a second, distinct site for chemical modification. The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atoms also activate the aromatic ring towards other substitution pathways.

Exploration of Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl functionalization. The aryl bromide in this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (typically a boronic acid or ester) and is one of the most robust methods for forming C(sp²)-C(sp²) bonds. Research on fluorinated biphenyl (B1667301) derivatives has demonstrated that bromo-fluoroaromatic compounds are excellent substrates for Suzuki coupling. mdpi.comugr.es The reaction of various fluorinated aryl bromides with arylboronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.comresearchgate.net This allows for the synthesis of a wide array of biaryl structures from the parent molecule.

Mizoroki-Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. organic-chemistry.org It is a powerful method for the vinylation of aromatic rings. The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.orgresearchgate.net The presence of fluorine substituents on the aryl ring can influence the reaction's efficiency and regioselectivity. mdpi.com This pathway allows for the introduction of various alkenyl groups at the 4-position of the phenyl ring.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, creating an arylethyne linkage. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Studies on related bromo-substituted heterocycles have shown that the C-Br bond readily undergoes Sonogashira coupling, providing access to functionalized alkynes which are themselves valuable synthetic intermediates. nih.gov

Table 3: Overview of Cross-Coupling Reactions for Aryl Bromide Functionalization

ReactionCoupling PartnerTypical Catalyst SystemBond FormedReference
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Aryl-Aryl or Aryl-Vinyl mdpi.comugr.es
Mizoroki-HeckAlkenePd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., NaOAc, Et₃N)Aryl-Vinyl organic-chemistry.orgmdpi.com
SonogashiraTerminal AlkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine BaseAryl-Alkynyl wikipedia.orgorganic-chemistry.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Difluorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the ring. libretexts.orgphiladelphia.edu.jo

The two fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. Their positions ortho to the carbon bearing the bromine atom significantly lower the electron density of the ring, making it susceptible to attack by strong nucleophiles. The accepted mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is key to the reaction, and the ortho- and para-positioning of electron-withdrawing groups is crucial for this stabilization. libretexts.org In polyhalogenated aromatics, competition between which halogen acts as the leaving group can occur. For polyfluorobromoarenes, while the C-Br bond is typically cleaved in cross-coupling, strong nucleophiles under SNAr conditions could potentially displace either the bromide or one of the more activated fluoride (B91410) ions. science.gov

Reactivity Studies at the Fluorine Atoms (e.g., Selective Defluorination, C-F Activation)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making C-F activation a challenging yet highly sought-after transformation. The two fluorine atoms in this compound are situated ortho to the ethylamine (B1201723) substituent, which can influence their reactivity.

Selective Defluorination: Selective defluorination of polyfluoroaromatic compounds is often achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed processes. The strong electron-withdrawing nature of the fluorine atoms, combined with the bromo and ethylamine groups, activates the aromatic ring towards nucleophilic attack. However, the ortho-positions are sterically hindered by the adjacent ethylamine group, which may direct nucleophilic attack to other positions if the reaction conditions are not carefully controlled.

Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a common method for selective defluorination. This can be achieved using various catalytic systems, often involving transition metals like iridium. For instance, bifunctional catalysts have demonstrated high regioselectivity in the HDF of polyfluoroarenes, typically favoring the position para to an activating group. In the case of the title compound, the position para to the bromo group is occupied by the ethylamine moiety, which could lead to complex regiochemical outcomes.

C-F Activation: Transition-metal-mediated C-F activation offers a powerful tool for the functionalization of fluorinated molecules. mdpi.comacs.org Complexes of nickel, palladium, and rhodium have been shown to catalyze the cleavage of C-F bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com The ortho-C-F bonds in the 2,6-difluorophenyl motif can be particularly susceptible to activation, especially through cyclometalation pathways where the adjacent ethylamine group can act as a directing group.

The table below summarizes potential, hypothetical C-F activation reactions based on reactivity trends observed in similar fluoroaromatic systems.

Reaction Type Reagents and Conditions Potential Product Notes
HydrodefluorinationIr-based catalyst, HCOOK(R)-1-(4-Bromo-2-fluorophenyl)ethanamineRegioselectivity would be a key challenge to control.
C-F/C-H CouplingNi(0) or Pd(0) catalyst, heteroarene, base(R)-1-(4-Bromo-2-fluoro-6-heteroarylphenyl)ethanamineThe ortho-directing effect of the amine could favor this transformation. mdpi.com
C-F BorylationCu catalyst, bis(pinacolato)diboron, base(R)-1-(4-Bromo-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamineA potential route to introduce a versatile functional group.

This table presents hypothetical reactions and potential products for this compound based on known transformations of analogous compounds. The feasibility and selectivity of these reactions would require experimental validation.

Stereoselective and Regioselective Control in Subsequent Derivatization Reactions

The chiral center at the carbon bearing the amino group in this compound is a key feature that can be exploited to control the stereochemical outcome of subsequent reactions. Furthermore, the substitution pattern on the aromatic ring dictates the regioselectivity of further functionalization.

Stereoselective Control: The existing (R)-stereocenter can serve as a chiral auxiliary, directing the formation of new stereocenters with high diastereoselectivity. For example, reactions involving the amine group, such as acylation followed by transformations on the acyl chain, or reactions at the benzylic position, can be influenced by the steric and electronic properties of the chiral center.

Enzymatic reactions are also a powerful tool for achieving high stereoselectivity. For instance, engineered threonine aldolases have been used for the α-functionalization of benzylic amines, creating new C-C bonds with excellent control over the stereochemistry. nih.gov

Regioselective Control: The regioselectivity of derivatization on the aromatic ring is governed by the directing effects of the existing substituents. The bromo, difluoro, and ethylamine groups all influence the position of electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution: The ethylamine group is an activating, ortho-, para-directing group (though the para position is blocked). However, under strongly acidic conditions, the amine will be protonated to an ammonium (B1175870) group, which is deactivating and meta-directing. The fluorine and bromine atoms are deactivating but ortho-, para-directing. The interplay of these effects would determine the regiochemical outcome.

Directed Ortho-Metalation (DoM): The amino group, after suitable protection (e.g., as a carbamate (B1207046) or amide), can act as a powerful directed metalation group. Treatment with a strong base like n-butyllithium would likely lead to lithiation at the C3 or C5 position, allowing for the regioselective introduction of a wide range of electrophiles.

The following table outlines potential stereoselective and regioselective derivatization pathways.

Reaction Type Reagents and Conditions Potential Product Key Controlling Factor
Diastereoselective Alkylation1. Protection of amine (e.g., Boc) 2. Deprotonation at benzylic position 3. Alkyl halideDiastereomerically enriched α-alkylated productThe existing (R)-stereocenter directs the approach of the electrophile.
Regioselective BrominationBr2, Lewis acid(R)-1-(3,4-Dibromo-2,6-difluorophenyl)ethanamineThe directing effects of the existing substituents on the aromatic ring.
Directed Ortho-Metalation1. N-Boc protection 2. n-BuLi, THF, -78 °C 3. Electrophile (e.g., CO2)(R)-N-Boc-1-(4-Bromo-2,6-difluoro-3-carboxyphenyl)ethanamineThe directing effect of the protected amino group.

This table illustrates potential derivatization strategies for this compound, highlighting the expected stereochemical and regiochemical control. These pathways are proposed based on established chemical principles and would require experimental verification.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Enantiopure Pharmaceutical Intermediates and Structural Analogs

Chiral amines are fundamental components in a vast array of pharmaceutically active compounds. The title compound could serve as a key starting material for the synthesis of enantiomerically pure drug candidates and their analogs, where the specific stereochemistry is crucial for biological activity.

Incorporation into Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry. (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine can be utilized as a precursor for the construction of various heterocyclic systems. The primary amine can participate in cyclization reactions to form rings such as pyrrolidines, piperidines, and azepanes. Furthermore, the amine can be a key element in the synthesis of fused heterocyclic systems. For instance, it could be envisioned as a starting material in multi-step syntheses leading to complex scaffolds found in novel therapeutic agents.

Strategic Use in the Stereocontrolled Formation of Amide and Amine Linkages

The amine functionality of this compound allows for the straightforward formation of amide and secondary or tertiary amine linkages. In the synthesis of pharmaceutical intermediates, this chiral amine can be coupled with a variety of carboxylic acids or their derivatives to produce chiral amides. These reactions are often high-yielding and proceed with retention of stereochemistry. Similarly, reductive amination or N-alkylation reactions can be employed to generate more complex chiral amine structures, which are prevalent in many drug molecules.

Role in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for the development of asymmetric catalytic processes, which are critical for the efficient synthesis of enantiopure compounds. The this compound scaffold is a potential candidate for the synthesis of novel chiral ligands. The amine group can be functionalized to introduce coordinating groups such as phosphines, oxazolines, or other nitrogen-based ligands. The stereocenter adjacent to the phenyl ring can induce asymmetry in metal-catalyzed reactions, potentially leading to high enantioselectivities. The electronic properties of the difluorinated phenyl ring could also influence the catalytic activity and selectivity of the resulting metal complexes.

Development of Chiral Probes for Chemical Biology and Research

Chiral probes are valuable tools for studying biological systems, allowing for the specific interaction with and visualization of biomolecules. The fluorinated aromatic ring of this compound could be exploited in the design of chiral probes. For example, the bromine atom can serve as a handle for the introduction of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. The chiral nature of the molecule would allow for stereospecific interactions with biological targets like enzymes or receptors, enabling the study of stereoselective recognition and binding events.

Utility in Total Synthesis of Complex Natural Products and Bioactive Molecules

The total synthesis of complex natural products often relies on the use of versatile chiral building blocks to introduce stereocenters with high control. While no specific examples of the use of this compound in the total synthesis of a natural product have been identified in the available literature, its structural motifs suggest potential applications. The chiral amine could be used to set a key stereocenter early in a synthetic sequence, which is then elaborated to the final complex target. The substituted phenyl ring could be a precursor to more complex aromatic or heterocyclic systems within the natural product structure.

Theoretical and Computational Investigations of R 1 4 Bromo 2,6 Difluorophenyl Ethanamine and Its Reactions

Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Understanding the step-by-step process of a chemical reaction is fundamental to optimizing synthetic routes and controlling product outcomes. fiveable.me Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. grnjournal.us This involves identifying intermediates and, crucially, the high-energy transition states that govern the reaction rate. masterorganicchemistry.comwikipedia.org Transition state theory is a model used to describe the energy changes that occur during a chemical reaction. fiveable.me

A common synthetic route to chiral amines like (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine involves the asymmetric reduction of a corresponding ketimine or the reductive amination of a ketone. Computational methods, particularly Density Functional Theory (DFT), can be employed to model these pathways. For instance, in a hypothetical two-step synthesis starting from 4-bromo-2,6-difluoroacetophenone, the mechanism would involve:

Imine Formation: Reaction of the ketone with ammonia (B1221849) to form an intermediate imine.

Asymmetric Reduction: Stereoselective reduction of the imine using a chiral catalyst and a hydride source to yield the final amine product.

Computational chemists can model each step, calculating the energies of reactants, intermediates, transition states, and products. rsc.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. A lower activation energy implies a faster reaction. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. unacademy.com

Below is a representative data table illustrating the type of thermodynamic data that would be generated from a DFT study of a proposed synthetic pathway.

Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)Calculated Reaction Energy (ΔG_rxn, kcal/mol)
Imine Formation (Step 1)Condensation of 4-bromo-2,6-difluoroacetophenone with ammonia18.5-4.2
Hydride Attack (Step 2)Stereoselective addition of a hydride to the imine intermediate12.3-25.7

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional shape (conformation) of a molecule is critical to its reactivity and biological function. washington.edu For a flexible molecule like this compound, rotation around single bonds gives rise to multiple conformers, each with a different energy. Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is most likely to adopt.

The key rotatable bonds in this molecule are the C-N bond and the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring. Computational methods can perform a systematic search of the potential energy surface by rotating these bonds to identify energetic minima.

Stereoelectronic effects describe how the spatial arrangement of orbitals influences molecular properties and reactivity. wikipedia.org In this compound, the ortho-fluorine atoms exert strong electron-withdrawing inductive effects, which can decrease the basicity of the amine group. Furthermore, the lone pair on the nitrogen atom can interact with the antibonding orbitals of adjacent bonds, a type of interaction that is highly dependent on the molecule's conformation. These effects can dictate which conformer is most reactive and how the molecule interacts with other reagents or biological targets. stereoelectronics.orgstereoelectronics.org

The following table presents hypothetical data from a conformational analysis, showing the relative stability and defining dihedral angles of possible conformers.

ConformerRelative Energy (kcal/mol)Dihedral Angle (F-C2-C1-Cα) (°)Dihedral Angle (C2-C1-Cα-N) (°)
A (Global Minimum)0.00-120.565.2
B1.25-118.9-175.8
C2.1058.370.1

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govunimelb.edu.au It is a widely used tool in pharmaceutical research for predicting molecular properties with high accuracy. longdom.orgmdpi.comnih.gov DFT calculations can provide a wealth of information about electron distribution, which is key to understanding and predicting chemical reactivity. researchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would highlight the nucleophilic character of the amine's lone pair.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, providing insight into bond polarities and reactive sites.

An illustrative table of DFT-calculated properties for the title compound is provided below.

PropertyCalculated ValueSignificance
HOMO Energy-8.95 eVIndicates electron-donating capability (nucleophilicity of the amine)
LUMO Energy-0.45 eVIndicates electron-accepting capability (electrophilic sites on the ring)
HOMO-LUMO Gap8.50 eVRelates to chemical stability and reactivity
Dipole Moment2.15 DebyeIndicates overall polarity of the molecule
Mulliken Charge on N-0.75 eQuantifies the high electron density on the nitrogen atom
Mulliken Charge on Br-0.10 eIndicates the charge on the bromine substituent

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Solvent Effects

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. youtube.com This allows for the investigation of dynamic processes, intermolecular interactions, and the influence of the environment, such as a solvent. nih.govmdpi.com

For this compound, an MD simulation would typically place one or more molecules of the compound in a box filled with explicit solvent molecules (e.g., water, methanol). The simulation then calculates the forces between all atoms and tracks their trajectories over time. youtube.com

This approach provides valuable insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute. This can be quantified using Radial Distribution Functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: MD simulations can identify and quantify hydrogen bonds between the amine group (a hydrogen bond donor and acceptor) and protic solvent molecules. The strength and lifetime of these bonds are critical for understanding solubility and reactivity in solution. rsc.orgacs.org

Conformational Dynamics: MD allows for the observation of transitions between different conformations in a solution environment, providing a more realistic picture than gas-phase calculations.

The following table summarizes hypothetical findings from MD simulations of the compound in different solvents.

SolventAverage H-Bonds to Amine Group (N-H···O/O-H···N)Primary Interaction Site (from RDF)Observation
Water2.8Amine (NH₂) groupStrong, structured solvation shell due to hydrogen bonding.
Methanol (B129727)2.1Amine (NH₂) groupSignificant hydrogen bonding, but less structured than in water.
Chloroform0.3Aromatic Ring / AmineWeak interactions, primarily dipole-dipole and van der Waals forces.

In Silico Modeling for Predicting Stereoselectivity in Chiral Transformations

Predicting the outcome of stereoselective reactions is a major challenge in organic synthesis. nih.gov Computational modeling offers a powerful tool for understanding and predicting why one stereoisomer is formed preferentially over another. nih.gov This is particularly relevant for reactions involving a chiral molecule like this compound, either as a reactant or as a chiral catalyst/auxiliary.

The stereochemical outcome of a reaction is determined by the energy difference between the transition states leading to the different stereoisomeric products. masterorganicchemistry.com A small difference in these activation energies can lead to a large difference in the product ratio. The relationship is given by the equation ΔΔG‡ = -RT ln(er), where 'er' is the enantiomeric ratio. nih.gov

In silico modeling can predict stereoselectivity by:

Identifying all possible transition state structures for the formation of each stereoisomer.

Calculating the free energy (G) of each transition state using high-level quantum mechanical methods.

Determining the energy difference (ΔΔG‡) between the lowest-energy transition states for the competing pathways.

Using this energy difference to predict the enantiomeric or diastereomeric ratio of the products.

Machine learning models are also emerging as effective tools for predicting the stereoselectivity of chemical transformations by learning from existing reaction data. arxiv.orgresearchgate.netchinesechemsoc.org

Consider a hypothetical reaction where this compound reacts with a prochiral electrophile, leading to two possible diastereomeric products. A computational study would model the transition states for the formation of both diastereomers.

Transition StatePathwayCalculated Free Energy (ΔG‡, kcal/mol)Predicted Product Ratio
TS-ALeads to (R,R)-Diastereomer22.196 : 4 ((R,R) : (R,S))
TS-BLeads to (R,S)-Diastereomer24.3 (ΔΔG‡ = 2.2 kcal/mol)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine, and how can reaction conditions be tailored for high enantiomeric purity?

  • The synthesis typically starts with 4-bromo-2,6-difluoroacetophenone, which undergoes reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve enantioselectivity. The reaction is performed under hydrogen pressure (50–100 psi) in methanol or ethanol, yielding the (R)-enantiomer with >95% enantiomeric excess (ee). Critical parameters include pH control (7–9), temperature (25–40°C), and catalyst loading (1–5 mol%) to minimize racemization . Post-synthesis purification via chiral HPLC or crystallization with tartaric acid derivatives ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., bromine at C4, fluorine at C2/C6) and amine proton integration.
  • Mass Spectrometry (HRMS) : Exact mass (MW: 236.07 g/mol) validates molecular formula (C8_8H8_8BrF2_2N) and isotopic patterns for bromine.
  • Chiral HPLC : Columns like Chiralpak AD-H or OD-H resolve enantiomers, with mobile phases of hexane/isopropanol (90:10) and 0.1% diethylamine .
  • X-ray Crystallography : Resolves absolute configuration, critical for patent applications .

Q. How should researchers handle and store this compound to prevent degradation?

  • Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to avoid oxidation. The compound is hygroscopic; use desiccants (silica gel) in storage containers. For long-term stability (>6 months), lyophilize and store as a hydrochloride salt, which enhances solubility in aqueous buffers .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence the compound’s binding affinity to neurotransmitter receptors?

  • Bromine’s electron-withdrawing effect enhances π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT2A_{2A}), while fluorine’s electronegativity improves hydrogen bonding to Asp155 in the binding pocket. Competitive radioligand assays (using 3^3H-ketanserin) show a 10-fold higher affinity compared to non-halogenated analogs .

Q. What strategies resolve contradictions in enantiomer-specific pharmacological activity observed in in vitro vs. in vivo studies?

  • In vitro : (R)-enantiomers show higher selectivity for σ-1 receptors (IC50_{50} = 12 nM vs. 45 nM for (S)-enantiomers).
  • In vivo : Paradoxically, (S)-enantiomers exhibit longer half-lives due to reduced CYP450 metabolism. Use metabolic profiling (LC-MS/MS) and deuterium labeling to track enantiomer-specific clearance rates. Adjust dosing regimens or employ prodrug strategies to reconcile discrepancies .

Q. Can this compound serve as a chiral building block for asymmetric synthesis?

  • Yes. Its amine group undergoes Pd-catalyzed cross-coupling (Buchwald-Hartwig) with aryl halides to form C–N bonds in >80% yield. For Suzuki-Miyaura reactions, convert the amine to a boronic ester using pinacol borane, enabling access to biaryl scaffolds for kinase inhibitor development .

Q. What advanced analytical methods detect trace impurities or metabolites in biological matrices?

  • UPLC-MS/MS : Quantify metabolites in plasma with a LOD of 0.1 ng/mL. Use a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile).
  • Chiral CE-TOF : Resolves enantiomeric metabolites in urine with 0.5% resolution, critical for pharmacokinetic studies .

Q. How does derivatization of the amine group expand the compound’s utility in chemical biology?

  • Acylation with succinimidyl esters introduces fluorescent tags (e.g., FITC) for receptor trafficking studies. Reductive amination with aldehydes generates secondary amines for probe libraries. These derivatives are validated in FRET-based assays to map ligand-receptor interactions .

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Reactant of Route 1
Reactant of Route 1
(R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.